molecular formula C11H9NO2 B2592097 8-Methylquinoline-2-carboxylic acid CAS No. 65714-27-4

8-Methylquinoline-2-carboxylic acid

Cat. No.: B2592097
CAS No.: 65714-27-4
M. Wt: 187.198
InChI Key: NVWDRVVQHUVVER-UHFFFAOYSA-N
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Description

8-Methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring with a methyl group at the 8th position and a carboxylic acid group at the 2nd position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Scientific Research Applications

8-Methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties. It acts as a ligand in coordination chemistry, forming complexes with metal ions that exhibit biological activity.

    Medicine: Research is ongoing to explore its use as an intermediate in the synthesis of drugs targeting various diseases, including malaria and tuberculosis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety data sheet for 8-Methylquinoline-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline compounds, including 8-Methylquinoline-2-carboxylic acid, have become essential due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on further exploring the biological and pharmaceutical potential of this compound and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to enhance yield and efficiency. The use of environmentally benign catalysts, such as montmorillonite K-10, has been explored to make the process more sustainable. Additionally, microwave-assisted synthesis and solvent-free conditions are being investigated to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group can yield 8-methylquinoline-2-methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the methyl group at the 8th position, resulting in different biological activities.

    8-Hydroxyquinoline-2-carboxylic acid: Contains a hydroxyl group at the 8th position, which enhances its metal-chelating properties.

    2-Methylquinoline-8-carboxylic acid: The positions of the methyl and carboxylic acid groups are reversed, leading to variations in reactivity and applications.

Uniqueness: 8-Methylquinoline-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

8-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWDRVVQHUVVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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